molecular formula C15H12FNO3 B6404699 4-(3-Acetylaminophenyl)-3-fluorobenzoic acid, 95% CAS No. 1261902-85-5

4-(3-Acetylaminophenyl)-3-fluorobenzoic acid, 95%

Cat. No. B6404699
CAS RN: 1261902-85-5
M. Wt: 273.26 g/mol
InChI Key: PJCPKTBQFDGDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Acetylaminophenyl)-3-fluorobenzoic acid (3-FAPA) is a fluorinated benzoic acid derivative that has been studied extensively in a variety of scientific fields. It is a versatile molecule that has been used in many different applications, ranging from biochemistry to drug synthesis. This article will provide an overview of 3-FAPA, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 4-(3-Acetylaminophenyl)-3-fluorobenzoic acid, 95% is not yet fully understood. However, it is believed that 4-(3-Acetylaminophenyl)-3-fluorobenzoic acid, 95% binds to proteins and receptors in the cell, which results in the activation of specific signaling pathways. This activation can lead to a variety of biochemical and physiological effects, which will be discussed in the following section.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Acetylaminophenyl)-3-fluorobenzoic acid, 95% are not yet fully understood. However, it has been shown to have a variety of effects on cells, including the activation of certain signaling pathways, the inhibition of enzymes, and the modulation of cell proliferation. Additionally, 4-(3-Acetylaminophenyl)-3-fluorobenzoic acid, 95% has been shown to have an anti-inflammatory effect, as well as an immunomodulatory effect.

Advantages and Limitations for Lab Experiments

4-(3-Acetylaminophenyl)-3-fluorobenzoic acid, 95% has several advantages and limitations for lab experiments. One of the main advantages is its low cost and ease of synthesis, which makes it ideal for use in a variety of scientific experiments. Additionally, 4-(3-Acetylaminophenyl)-3-fluorobenzoic acid, 95% is relatively non-toxic and has a wide range of applications, making it a versatile molecule. However, there are some limitations to its use in experiments, such as its low solubility in water and its tendency to form dimers, which can interfere with its binding to proteins and receptors.

Future Directions

The future of 4-(3-Acetylaminophenyl)-3-fluorobenzoic acid, 95% is promising, as there are many potential applications that are yet to be explored. One potential application is the use of 4-(3-Acetylaminophenyl)-3-fluorobenzoic acid, 95% as a drug delivery system, as it has been shown to interact with proteins and receptors in the cell. Additionally, 4-(3-Acetylaminophenyl)-3-fluorobenzoic acid, 95% could be used to synthesize new drugs, as its versatility could be used to create molecules with a variety of properties. Finally, 4-(3-Acetylaminophenyl)-3-fluorobenzoic acid, 95% could be used to study the mechanisms of action of existing drugs, as it has been shown to interact with various proteins and receptors.

Synthesis Methods

4-(3-Acetylaminophenyl)-3-fluorobenzoic acid, 95% is synthesized through a two-step process involving the reaction of 3-fluorobenzoic acid with acetylaminophenol. In the first step, 3-fluorobenzoic acid is reacted with acetylaminophenol in the presence of a base such as sodium hydroxide. This reaction results in the formation of a salt, which is then reacted with a strong acid such as hydrochloric acid to yield 4-(3-Acetylaminophenyl)-3-fluorobenzoic acid, 95%. This method of synthesis has been used for many years and is relatively simple and cost-effective.

Scientific Research Applications

4-(3-Acetylaminophenyl)-3-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in biochemistry and molecular biology as a fluorescent probe for the detection of enzymes and other biomolecules. It has also been used in drug synthesis, as it can be used to synthesize a variety of drugs, such as antibiotics and antifungals. Additionally, 4-(3-Acetylaminophenyl)-3-fluorobenzoic acid, 95% has been used in the study of cell signaling pathways, as it has been shown to interact with various proteins and receptors.

properties

IUPAC Name

4-(3-acetamidophenyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-9(18)17-12-4-2-3-10(7-12)13-6-5-11(15(19)20)8-14(13)16/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCPKTBQFDGDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690615
Record name 3'-Acetamido-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261902-85-5
Record name 3'-Acetamido-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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